1,8-dioxacycloheptadecane-9,17-dione
CAS No.: 13926-70-0
Cat. No.: VC10124177
Molecular Formula: C15H26O4
Molecular Weight: 270.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13926-70-0 |
|---|---|
| Molecular Formula | C15H26O4 |
| Molecular Weight | 270.36 g/mol |
| IUPAC Name | 1,8-dioxacycloheptadecane-9,17-dione |
| Standard InChI | InChI=1S/C15H26O4/c16-14-10-6-2-1-3-7-11-15(17)19-13-9-5-4-8-12-18-14/h1-13H2 |
| Standard InChI Key | VCFOHACKZRPCPK-UHFFFAOYSA-N |
| SMILES | C1CCCC(=O)OCCCCCCOC(=O)CCC1 |
| Canonical SMILES | C1CCCC(=O)OCCCCCCOC(=O)CCC1 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Structure
The IUPAC name 1,8-dioxacycloheptadecane-9,17-dione specifies a 17-membered macrocycle (heptadecane) with two ether oxygen atoms at positions 1 and 8 and two ketone groups at positions 9 and 17. The structure is confirmed by its canonical SMILES representation: , which highlights the cyclic arrangement of the carbon backbone and the positions of the oxygen-containing functional groups .
The compound’s relatively high logP value suggests significant lipophilicity, which may influence its solubility and partitioning behavior in biological systems .
Synthesis and Macrocyclization Strategies
Conventional Macrocyclization Approaches
The synthesis of 1,8-dioxacycloheptadecane-9,17-dione typically involves macrocyclization reactions, where linear precursors undergo intramolecular esterification or etherification. A common method employs diacid dichlorides reacting with diols under high-dilution conditions to minimize oligomerization. For example, the reaction of undecanedioyl chloride with ethylene glycol in the presence of a base could yield the macrocyclic diester, though specific protocols remain proprietary in industrial settings .
Catalytic Innovations
Recent advances leverage template-directed synthesis or transition-metal catalysts to enhance cyclization efficiency. For instance, palladium-catalyzed coupling reactions have been explored to assemble macrocyclic frameworks with precise control over ring size and functional group placement. These methods address challenges associated with entropy-driven cyclization, which often results in low yields for large rings.
Applications in Industry and Research
Fragrance and Cosmetic Industries
While 1,8-dioxacycloheptadecane-9,17-dione itself is primarily a research chemical, its structural analog ethylene brassylate (CAS 105-95-3) is widely used as a synthetic musk in perfumes and personal care products . The macrocyclic structure contributes to its stability and slow release of fragrance, mimicking natural musks derived from animal sources. Safety assessments indicate a margin of exposure (MOE) >100 for dermal applications, supporting its use in consumer products .
Materials Science
The compound’s rigid yet flexible macrocyclic structure makes it a candidate for supramolecular chemistry applications. Potential uses include:
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Host-Guest Complexation: As a host molecule for encapsulating metal ions or organic substrates, leveraging its electron-rich ether and ketone groups.
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Polymer Additives: Improving thermal stability and mechanical properties of polymers when incorporated as a crosslinking agent.
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective routes to access chiral derivatives of 1,8-dioxacycloheptadecane-9,17-dione could unlock applications in asymmetric catalysis or pharmaceutical intermediates. Flow chemistry techniques may also improve reaction scalability.
Biomedical Applications
Preliminary studies suggest macrocyclic diketones exhibit antimicrobial activity. Structure-activity relationship (SAR) studies could optimize these properties while minimizing cytotoxicity.
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